5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
Overview
Description
5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a cyano group, an isopropylphenyl group, a thienyl group, and an oxopentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the thienyl and isopropylphenyl intermediates, followed by their coupling and subsequent functionalization to introduce the cyano and oxopentanoic acid groups. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling and functionalization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 4-Cyanophenylboronic acid
Uniqueness
5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
5-[[3-cyano-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-12(2)14-7-9-15(10-8-14)19-13(3)26-20(16(19)11-21)22-17(23)5-4-6-18(24)25/h7-10,12H,4-6H2,1-3H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFRBVHPUHSIPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CCCC(=O)O)C#N)C2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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